Home > Products > Screening Compounds P41821 > 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide
2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide - 2034470-65-8

2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide

Catalog Number: EVT-3036615
CAS Number: 2034470-65-8
Molecular Formula: C8H9N5O2
Molecular Weight: 207.193
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: This series of compounds features a benzamide or sulfonamide group linked to the phenyl ring at the 3-position of the [, , ]triazolo[4,3-b]pyridazine scaffold. The researchers synthesized these derivatives and investigated their antimicrobial activities against various microorganisms. The study found that these compounds exhibited good to moderate antimicrobial activity. []
  • Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine structure with the target compound, 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide. The primary difference lies in the substitution pattern and the presence of the benzamide or sulfonamide moiety instead of the acetamide group in the target compound.

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    (7R)-6-Methyl-7,9-bis­(prop-2-yn-1-yl)-7H,8H,9H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8-one

    • Compound Description: This compound, characterized by X-ray crystallography, features a triazepine ring fused to the [, , ]triazolo[4,3-b]pyridazine core. The molecule adopts a boat conformation and exhibits intermolecular hydrogen bonding and C–H⋯π interactions. []

    2-(([1,2,4]Triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Derivatives

    • Compound Description: These derivatives were designed as potential thrombin inhibitors and fibrinogen receptor antagonists. While they lost the targeted activities, their ester forms demonstrated inhibitory effects on endothelial and tumor cell proliferation. []
    • Relevance: These compounds, like 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide, contain the [, , ]triazolo[4,3-b]pyridazine moiety connected to an oxymethylene linker. The key distinction lies in the presence of the 2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine group in these derivatives, whereas the target compound features a methyl substituent and an acetamide group on the pyridazine ring.

    4-(2-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (Compound 12)

    • Compound Description: This compound is a potent and selective Tankyrase inhibitor with low nanomolar activity. Crystallographic analysis revealed its mechanism of action as an NAD+ isostere. []

    N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

    • Compound Description: 1632 is a small-molecule Lin28 inhibitor. It disrupts the Lin28/let-7 interaction, restoring let-7 processing and function in cancer cells. Additionally, 1632 exhibits effects on cell differentiation and reduces tumor-sphere formation. [, ]
    • Relevance: 1632 and 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide are structurally similar, both containing the [, , ]triazolo[4,3-b]pyridazine core and an acetamide group. The main difference lies in the position of the acetamide group. In 1632, the acetamide substituent is on the phenyl ring at the 6-position of the triazolopyridazine core, while in the target compound, it is directly attached to the pyridazine ring at the 8-position via an oxygen atom.

    6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    • Compound Description: SGX523 is a c-MET inhibitor whose clinical development was hampered by species-dependent toxicity, leading to renal complications due to crystal deposits. It undergoes metabolism by aldehyde oxidase (AO) to form a less soluble metabolite, M11 (6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one). []

    7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

    • Compound Description: Compound 1, a potent c-Met inhibitor, exhibits bioactivation through CYP450 enzymes, forming a reactive intermediate that leads to glutathione conjugation and covalent binding to proteins. []
    • Relevance: Both Compound 1 and 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide share the [, , ]triazolo[4,3-b]pyridazine core structure. The primary difference is the substitution at the 3-position of the pyridazine ring. Compound 1 has a methylisothiazole group and a naphthyridine ring attached to the core, while the target compound has a methyl group and an oxyacetamide group.

    7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    • Relevance: Similar to 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide, this compound contains the [, , ]triazolo[4,3-b]pyridazine core. It differs from the target compound by the presence of a methylisothiazole group, a naphthyridine ring, and a methoxyethoxy substituent, instead of the methyl and oxyacetamide groups in the target structure.

    2-Chloro-N(6)-cyclopentyladenosine (CCPA)

    • Compound Description: CCPA is a potent adenosine A1 receptor agonist that also exhibits moderate antagonistic activity at the adenosine A3 receptor. []
    • Relevance: Although CCPA doesn't belong to the same chemical class as 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide, it is mentioned in a study [] alongside N6-Cyclopentyladenosine (CPA), a compound structurally similar to CCPA but exhibiting agonistic activity at the A3 receptor. This study highlights the significance of subtle structural modifications in influencing the activity and selectivity of compounds towards adenosine receptors. Understanding the structure-activity relationship of adenosine receptor modulators, like CCPA and CPA, can provide insights into developing more selective and effective therapeutics targeting these receptors.
    Overview

    2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. This compound features a unique structural framework that integrates a triazole and pyridazine moiety, which are known for their diverse biological activities. The compound is recognized by its Chemical Abstracts Service (CAS) number 39030-53-0 and has garnered interest in medicinal chemistry due to its potential therapeutic applications.

    Source

    The primary sources of information regarding this compound include chemical databases such as DrugBank and ChemSrc, which provide detailed chemical properties, synthesis methods, and biological activities associated with various derivatives of triazolo-pyridazines. Additionally, scientific literature highlights ongoing research into its pharmacological potential.

    Classification

    This compound falls under several classifications:

    • Type: Organic compound
    • Subclasses: Heterocyclic compounds, specifically triazoles and pyridazines.
    • Chemical Taxonomy: It is categorized as an acetamide derivative due to the presence of the acetamide functional group.
    Synthesis Analysis

    Methods

    The synthesis of 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    1. Formation of the Triazolo-Pyridazine Core: The initial step involves synthesizing the triazolo-pyridazine structure through cyclization reactions between appropriate precursors.
    2. Introduction of the Acetamide Group: Following the formation of the core structure, an acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Technical Details

    The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis or continuous flow chemistry may be employed to optimize the process.

    Molecular Structure Analysis

    Structure

    The molecular structure of 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide can be represented as follows:

    • Molecular Formula: C₉H₈N₄O₂
    • Molecular Weight: Approximately 194.19 g/mol
    • Structural Features: The structure includes a methyl group on the triazole ring and an acetamide functional group linked through an ether bond.

    Data

    Key data points include:

    • Density: 1.6 g/cm³
    • Melting Point: Not available in current literature.
    • Boiling Point: Not available in current literature.
    Chemical Reactions Analysis

    Reactions

    The compound can participate in various chemical reactions typical for heterocycles:

    1. Nucleophilic Substitution Reactions: The nitrogen atoms in the triazole ring can act as nucleophiles.
    2. Acylation Reactions: The amine group in the acetamide can undergo further acylation to create more complex derivatives.
    3. Condensation Reactions: It may also participate in condensation reactions with other electrophiles.

    Technical Details

    Reaction conditions such as temperature and solvent choice are crucial for optimizing yields and selectivity in these transformations.

    Mechanism of Action

    Process

    The mechanism by which 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.

    Data

    Research indicates that compounds within this class may exhibit inhibitory activity against various enzymes involved in cellular signaling pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.

    Physical and Chemical Properties Analysis

    Physical Properties

    Chemical Properties

    Key chemical properties include:

    • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.
    • Reactivity: Reactivity profiles suggest potential for further derivatization due to functional groups present.
    Applications

    Scientific Uses

    2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide has potential applications in several scientific fields:

    1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
    2. Biological Research: Used in studies exploring enzyme inhibition and cellular signaling pathways.
    3. Material Science: Potential use in developing new materials due to its unique structural properties.

    Research continues to explore its full potential across these domains, highlighting its importance in both academic and industrial contexts.

    Properties

    CAS Number

    2034470-65-8

    Product Name

    2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide

    IUPAC Name

    2-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy]acetamide

    Molecular Formula

    C8H9N5O2

    Molecular Weight

    207.193

    InChI

    InChI=1S/C8H9N5O2/c1-5-2-6(15-3-7(9)14)8-11-10-4-13(8)12-5/h2,4H,3H2,1H3,(H2,9,14)

    InChI Key

    OCKWLKDDKRNBFW-UHFFFAOYSA-N

    SMILES

    CC1=NN2C=NN=C2C(=C1)OCC(=O)N

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.